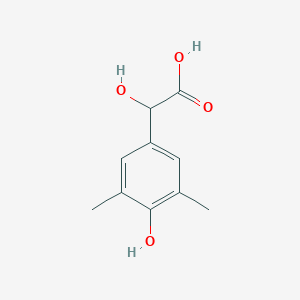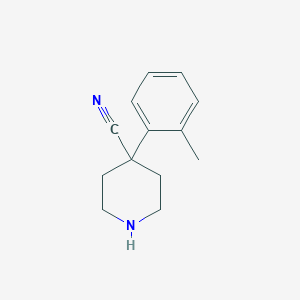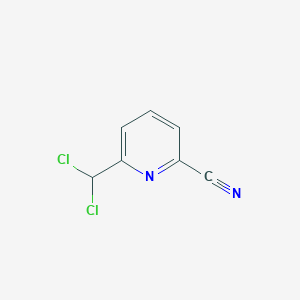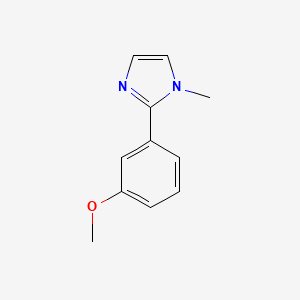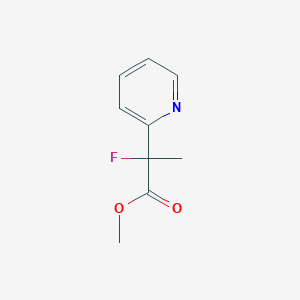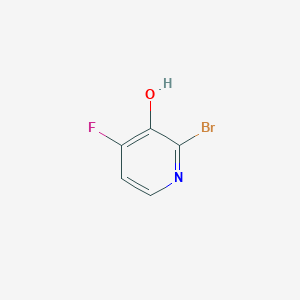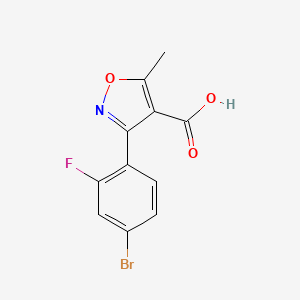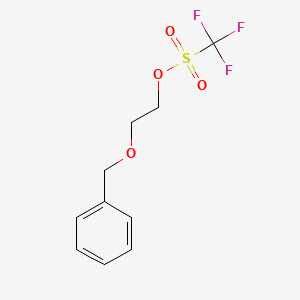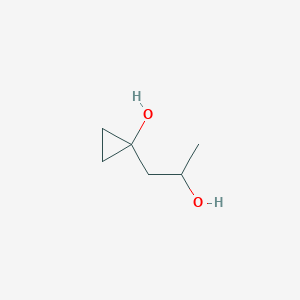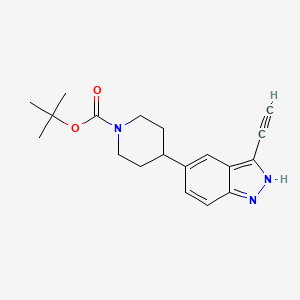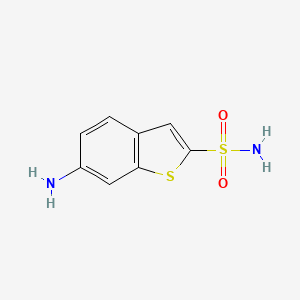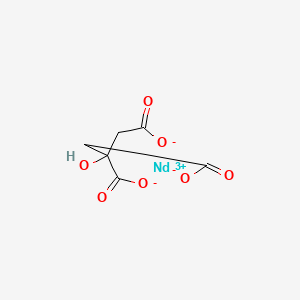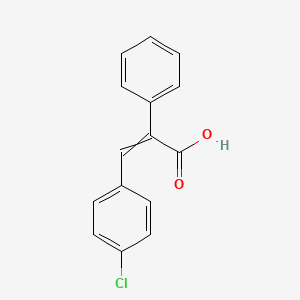
3-(4-chlorophenyl)-2-phenylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Phenyl-4-chlorocinnamic acid is a derivative of cinnamic acid, characterized by the presence of a phenyl group and a chlorine atom attached to the cinnamic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Phenyl-4-chlorocinnamic acid can be synthesized through several methods. One common approach involves the Steglich esterification, where cinnamic acid derivatives react with the Steglich reagent to form esters . Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of 3-(4-chlorophenyl)-2-phenylprop-2-enoic acid typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Phenyl-4-chlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
Alpha-Phenyl-4-chlorocinnamic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Alpha-Phenyl-4-chlorocinnamic acid can be compared with other cinnamic acid derivatives, such as:
4-Chlorocinnamic acid: Similar in structure but lacks the phenyl group.
3-Methoxy-4-hydroxycinnamic acid: Contains methoxy and hydroxy groups instead of a chlorine atom.
3,4-Dimethoxycinnamic acid: Features two methoxy groups on the aromatic ring.
These compounds share some chemical properties but differ in their specific functional groups, leading to variations in their reactivity and biological activities .
Conclusion
Alpha-Phenyl-4-chlorocinnamic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it a valuable reagent in organic synthesis. Additionally, its promising biological activities highlight its potential in drug development and other medical applications.
Propriétés
Formule moléculaire |
C15H11ClO2 |
|---|---|
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11ClO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10H,(H,17,18) |
Clé InChI |
VRWKAXRIXMCDDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
